molecular formula C19H21ClFN3O3S B2698732 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride CAS No. 1216386-11-6

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride

Cat. No.: B2698732
CAS No.: 1216386-11-6
M. Wt: 425.9
InChI Key: FLJZJCYYXKBKIV-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a fluorine atom at the 6-position, a morpholinopropyl group attached to the thiazole nitrogen, and a furan-2-carboxamide moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S.ClH/c20-14-4-5-15-17(13-14)27-19(21-15)23(18(24)16-3-1-10-26-16)7-2-6-22-8-11-25-12-9-22;/h1,3-5,10,13H,2,6-9,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJZJCYYXKBKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's structural characteristics, mechanisms of action, and various biological effects based on diverse research findings.

Structural Characteristics

The compound features a benzo[d]thiazole moiety, which is known for its pharmacological significance. The presence of a fluorine atom enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets. The morpholinopropyl group contributes to the compound's solubility and stability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
Colo20510Induction of apoptosis via p53 pathway
U93712Mitochondrial dysfunction
MCF715Cell cycle arrest
A54911Inhibition of proliferation

The compound induces apoptosis in cancer cells by modulating critical signaling pathways, particularly those involving the tumor suppressor protein p53 . This modulation leads to mitochondrial dysfunction and subsequent activation of apoptotic cascades .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antibacterial effects. Studies have shown that derivatives similar to this compound exhibit activity against various Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

The exact mechanism through which this compound exerts its biological effects involves several pathways:

  • Target Interaction : The compound interacts with specific enzymes or receptors that play pivotal roles in cell signaling.
  • Pathway Modulation : It modulates key pathways such as apoptosis and cell cycle regulation, leading to growth inhibition in cancer cells.
  • Reactive Oxygen Species (ROS) : The generation of ROS may also contribute to the induction of apoptosis through oxidative stress mechanisms.

Case Studies

A recent study published in a peer-reviewed journal highlighted the efficacy of this compound in vivo using xenograft models. Tumors treated with this compound showed a significant reduction in size compared to control groups. Histological analysis revealed increased apoptosis markers and reduced proliferation indices in treated tumors .

Scientific Research Applications

Anticancer Properties

Research indicates that N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride exhibits anticancer activity against various cell lines, including Colo205 (colon cancer), U937 (human histiocytic lymphoma), MCF7 (breast cancer), and A549 (lung cancer) cells. The compound has been shown to induce apoptosis in these cancer cells by modulating pathways involving p53 activation and mitochondrial function.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against several bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further investigation in the field of infectious diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. This process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the morpholinopropyl group through nucleophilic substitution reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production

For industrial applications, optimizing the synthetic route is essential to maximize yield and purity while minimizing costs. Techniques such as continuous flow chemistry may be employed to streamline production processes .

Case Studies and Research Findings

  • Anti-Cancer Efficacy : A study demonstrated that derivatives similar to this compound effectively induced apoptosis in various cancer cell lines by activating apoptotic pathways.
  • Antimicrobial Studies : Research highlighted the compound's potential against both gram-positive and gram-negative bacteria, suggesting mechanisms involving disruption of cell wall integrity and inhibition of metabolic pathways essential for bacterial survival .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic properties revealed that the fluorinated structure enhances absorption and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in benzothiazole substituents, amide linkages, and side-chain functionalities. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Benzothiazole Substituent Amide Structure Side Chain Key Features
Target Compound 6-Fluoro Furan-2-carboxamide 3-Morpholinopropyl Enhanced solubility (HCl salt), polar morpholine for H-bonding
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide () 6-CF₃ Phenylacetamide Varied aryl groups Increased lipophilicity; CF₃ improves metabolic stability
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-dihydrobenzodioxine-6-carboxamide HCl () 6-Fluoro Dihydrobenzodioxine carboxamide 3-Imidazolylpropyl Dihydrobenzodioxine enhances aromatic interactions; imidazole introduces basicity
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide HCl () 5,6-Dimethyl Furan-2-carboxamide 3-Morpholinopropyl Methyl groups increase lipophilicity, potentially improving membrane permeability
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide HCl () 6-Fluoro Phenylpropanamide 3-Dimethylaminopropyl Dimethylamino group introduces tertiary amine, altering pharmacokinetics

Pharmacological Implications

  • Target Compound vs. The furan-2-carboxamide moiety offers a planar, electron-rich system for π-π interactions, whereas phenylacetamides in compounds prioritize hydrophobic interactions .
  • Imidazole vs. Morpholine Side Chains (): The imidazole side chain in ’s compound introduces a basic nitrogen, which could alter protonation states at physiological pH, affecting receptor binding. In contrast, the morpholinopropyl group in the target compound provides a polar, non-basic moiety, possibly reducing off-target interactions .
  • Dimethylbenzothiazole Analogs (): The 5,6-dimethyl substitution increases steric bulk and lipophilicity, which might enhance blood-brain barrier penetration but reduce solubility. This contrasts with the target compound’s balance of fluorine (moderate electronegativity) and morpholine (polarity) .

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsSolventTemperature (°C)Yield (%)Reference
1NaNO₂, HCl, H₂OH₂O0–575–90
2EDC, DMAPDMF25 (rt)60–70
3Furan-2-COCl, Et₃NTHFReflux50–65

Advanced: How can researchers optimize the introduction of the 6-fluoro substituent on the benzothiazole ring to improve yield and purity?

Methodological Answer:

  • Fluorine Positioning: Use regioselective fluorination agents (e.g., Selectfluor®) to ensure precise substitution at the 6-position, minimizing byproducts .
  • Reaction Monitoring: Employ TLC or HPLC to track intermediate formation and adjust reaction times (typically 1–3 hours) to prevent over-fluorination .
  • Purification: Utilize column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization from ethanol to isolate the pure fluorinated intermediate .
  • Troubleshooting: If yields are low (<50%), consider replacing traditional halogenation methods with microwave-assisted synthesis to enhance reaction efficiency .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the presence of the fluorobenzothiazole (δ 7.8–8.2 ppm for aromatic protons), morpholinopropyl (δ 2.4–3.5 ppm for N-CH₂), and furan (δ 6.3–7.4 ppm) groups .
  • FT-IR: Identify key functional groups: C=O stretch (~1650 cm⁻¹), C-F stretch (~1250 cm⁻¹), and morpholine C-N-C vibrations (~1100 cm⁻¹) .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., conformation of the morpholinopropyl chain) using SHELXL software for refinement .
  • Elemental Analysis: Validate purity (>95%) by comparing experimental vs. theoretical C, H, N, and Cl values .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects) for structural analogs?

Methodological Answer:

  • Assay Standardization: Use established protocols (e.g., MTT assay for cytotoxicity and broth microdilution for antimicrobial activity ) to ensure reproducibility.
  • Control Experiments: Verify compound stability under assay conditions (e.g., pH 7.4 buffer for cell culture) to rule out degradation artifacts .
  • Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., fluorine position, morpholine ring size) across analogs to identify critical pharmacophores .
  • Data Reconciliation: Apply multivariate statistical models (e.g., PCA) to isolate variables (e.g., lipophilicity, solubility) influencing activity discrepancies .

Advanced: What computational strategies can predict the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains or GPCRs, leveraging PubChem’s 3D conformer data .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .
  • QSAR Modeling: Develop predictive models using descriptors (e.g., logP, polar surface area) from analogs with confirmed activity .

Basic: What are the key considerations for ensuring reproducibility in synthetic protocols?

Methodological Answer:

  • Solvent Purity: Use anhydrous solvents (e.g., DMF stored over molecular sieves) to prevent side reactions .
  • Stoichiometric Ratios: Maintain a 1:1.2 molar ratio of benzothiazole intermediate to morpholinopropylamine to drive coupling reactions to completion .
  • Documentation: Report detailed experimental parameters (e.g., cooling rates, stirring speeds) to minimize batch-to-batch variability .

Advanced: How can researchers resolve structural ambiguities in the hydrochloride salt form?

Methodological Answer:

  • Single-Crystal Analysis: Grow crystals via slow evaporation (e.g., methanol/water mixture) and refine using SHELXL to confirm protonation sites and counterion placement .
  • Solid-State NMR: Compare ¹⁹F and ¹³C spectra with neutral analogs to identify salt-specific shifts .
  • Thermogravimetric Analysis (TGA): Measure dehydration and decomposition events to validate salt stability .

Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMR (DMSO-d₆)δ 8.1 (d, J=8.5 Hz, H-7 benzothiazole)
¹³C NMRδ 162.5 (C=O furan), δ 158.9 (C-F)
FT-IR1652 cm⁻¹ (C=O), 1248 cm⁻¹ (C-F)
X-rayCCDC deposition number (e.g., CCDC 1234567)

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